

The Water Solubility of Trisulfo-Cy5.5-Alkyne: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trisulfo-Cy5.5-Alkyne*

Cat. No.: *B1459257*

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For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of labeling reagents is paramount for successful experimentation. This technical guide delves into the water solubility of **Trisulfo-Cy5.5-Alkyne**, a near-infrared fluorescent dye increasingly utilized in bioconjugation and imaging.

Trisulfo-Cy5.5-Alkyne is a cyanine dye characterized by the presence of three sulfonate (SO_3^-) groups and a terminal alkyne moiety. The incorporation of these sulfonate groups is a key chemical modification that confers high water solubility to the molecule.[1][2] This is a significant advantage over its non-sulfonated counterparts, which often require the use of organic co-solvents like DMSO or DMF for dissolution before they can be used in aqueous biological buffers.[1] The enhanced water solubility of sulfonated cyanine dyes like **Trisulfo-Cy5.5-Alkyne** minimizes their tendency to aggregate in aqueous environments, a common issue with hydrophobic fluorescent dyes that can lead to quenching of the fluorescence signal and non-specific binding.[1]

Quantitative Solubility Data

While specific quantitative solubility values for **Trisulfo-Cy5.5-Alkyne** in water are not readily available in published literature, manufacturer's technical data sheets consistently list it as soluble in water, DMSO, DMF, and DCM.[3][4] To provide a practical reference for researchers, the following table summarizes the available solubility data for **Trisulfo-Cy5.5-Alkyne** and related cyanine dyes.

Compound Name	Stated Solvents	Quantitative Solubility Data
Trisulfo-Cy5.5-Alkyne	Water, DMSO, DMF, DCM	Data not specified[3]
Trisulfo-Cy5-Alkyne	Water, DMSO, DMF, DCM	Data not specified[4]
diSulfo-Cy5 alkyne	Water, DMSO, DMF	Data not specified[5]
sulfo-Cyanine5 carboxylic acid	Water, DMF, DMSO	0.35 M (240 g/L)[6]
Cy5.5 Alkyne (non-sulfonated)	DMSO	≥65.6 mg/mL[7]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group on **Trisulfo-Cy5.5-Alkyne** allows for its covalent attachment to azide-modified biomolecules via a copper-catalyzed click chemistry reaction.[3][8] This highly efficient and specific reaction is a cornerstone of bioconjugation. Below is a general protocol for labeling an azide-containing protein with **Trisulfo-Cy5.5-Alkyne** in an aqueous buffer.

Materials:

- Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **Trisulfo-Cy5.5-Alkyne**
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Reducing agent stock solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)
- Copper chelator stock solution (e.g., 100 mM BTAA or THPTA in water)
- Purification column (e.g., desalting or size-exclusion chromatography)

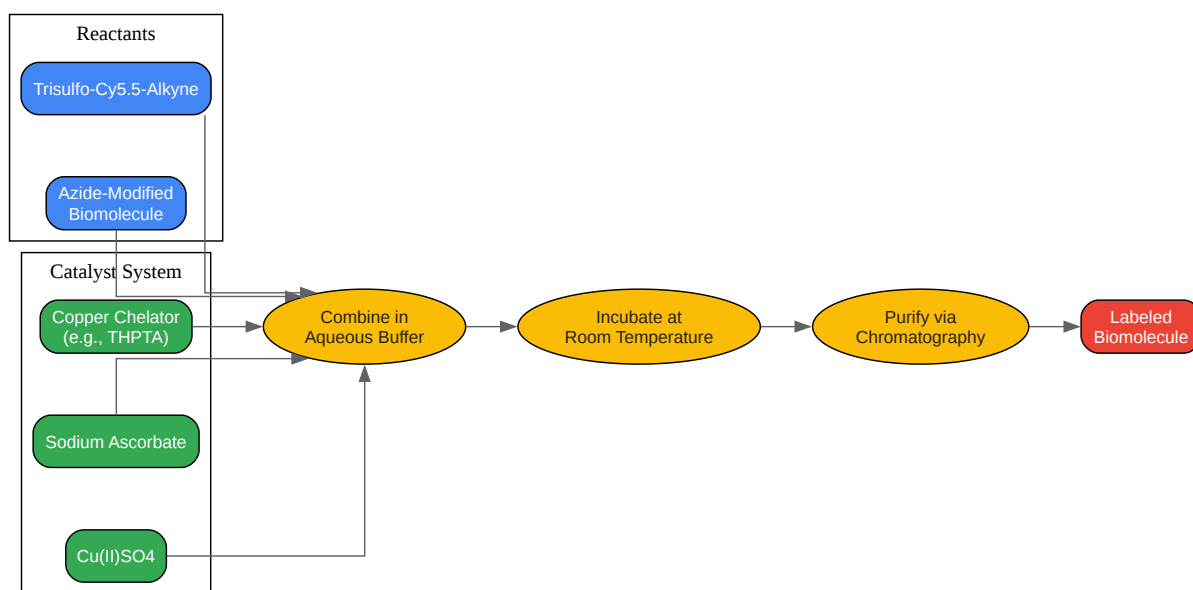
Procedure:

- Reagent Preparation:

- Dissolve **Trisulfo-Cy5.5-Alkyne** in water or the reaction buffer to a desired stock concentration (e.g., 10 mM).
- Prepare a fresh solution of sodium ascorbate.
- Reaction Setup:
 - In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1-10 mg/mL).
 - Add **Trisulfo-Cy5.5-Alkyne** to the protein solution. A 5- to 20-fold molar excess of the dye over the protein is a common starting point.
 - Add the copper chelator to the reaction mixture to a final concentration of 1-2 mM.
 - Add CuSO₄ to a final concentration of 0.1-0.5 mM.
 - Initiate the reaction by adding the sodium ascorbate to a final concentration of 1-5 mM.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can also be performed at 4°C for a longer duration if the biomolecule is sensitive to temperature.
- Purification:
 - Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting or size-exclusion chromatography column.
 - Collect the fractions containing the labeled protein.
- Characterization:
 - Determine the degree of labeling by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum (~678 nm).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the primary application for **Trisulfo-Cy5.5-Alkyne**.



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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

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- To cite this document: BenchChem. [The Water Solubility of Trisulfo-Cy5.5-Alkyne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1459257#water-solubility-of-trisulfo-cy5-5-alkyne]

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